Cas no 68978-27-8 (4-methoxy-2-methylbenzene-1-sulfonyl chloride)
4-methoxy-2-methylbenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-2-methylbenzenesulfonyl chloride
- EN000962
- AC1Q487O
- 5-Methoxy-1-methyl-2-chlorsulfonyl-benzol
- CTK7A0646
- 5-Methoxy-toluol-2-sulfonylchlorid
- AG-C-03587
- 4-methoxy-2-methylbenzene-1-sulfonyl chloride
- EN300-45518
- 3-Methoxy-toluol-sulfonsaeure-(6)-chlorid
- m-Kresolmethylaether-sulfonsaeure-(4)-chlorid
- 5-methoxy-toluene-2-sulfonyl chloride
- 2-methyl-4-methoxyphenylsulfonyl chloride
- 4-Methoxy-2-methyl-benzenesulfonyl chloride
- MFCD09807684
- 68978-27-8
- STL556659
- SB38333
- BS-13788
- DTXSID20499093
- 4-methoxy-2-methyl-benzenesulfonyl chloride, AldrichCPR
- SCHEMBL1817970
- AKOS000154297
- G37817
- BBL102851
- 4-METHOXY-2-METHYL-BENZENESULFONYLCHLORIDE
- DB-263154
- CS-0341950
-
- MDL: MFCD09807684
- Inchi: 1S/C8H9ClO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3
- InChI Key: ORRJJCXQZGXRPU-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1C)OC)(=O)=O
Computed Properties
- Exact Mass: 219.9960930g/mol
- Monoisotopic Mass: 219.9960930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 51.8Ų
4-methoxy-2-methylbenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M190255-250mg |
4-Methoxy-2-methylbenzene sulfonyl chloride |
68978-27-8 | 250mg |
$ 440.00 | 2022-06-04 | ||
| TRC | M190255-500mg |
4-Methoxy-2-methylbenzene sulfonyl chloride |
68978-27-8 | 500mg |
$ 730.00 | 2022-06-04 | ||
| abcr | AB523544-1 g |
4-Methoxy-2-methylbenzenesulfonyl chloride, 95%; . |
68978-27-8 | 95% | 1g |
€352.00 | 2023-06-14 | |
| abcr | AB523544-5 g |
4-Methoxy-2-methylbenzenesulfonyl chloride, 95%; . |
68978-27-8 | 95% | 5g |
€799.00 | 2023-06-14 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0390-1g |
4-Methoxy-2-methyl-benzenesulfonyl chloride |
68978-27-8 | 97% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0390-5g |
4-Methoxy-2-methyl-benzenesulfonyl chloride |
68978-27-8 | 97% | 5g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0390-25g |
4-Methoxy-2-methyl-benzenesulfonyl chloride |
68978-27-8 | 97% | 25g |
11787.79CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D966699-250mg |
4-Methoxy-2-methyl-benzenesulfonyl chloride |
68978-27-8 | 95% | 250mg |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | D966699-500mg |
4-Methoxy-2-methyl-benzenesulfonyl chloride |
68978-27-8 | 95% | 500mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | D966699-1g |
4-Methoxy-2-methyl-benzenesulfonyl chloride |
68978-27-8 | 95% | 1g |
$455 | 2024-07-28 |
4-methoxy-2-methylbenzene-1-sulfonyl chloride Suppliers
4-methoxy-2-methylbenzene-1-sulfonyl chloride Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-methoxy-2-methylbenzene-1-sulfonyl chloride
Comprehensive Guide to 4-Methoxy-2-methylbenzene-1-sulfonyl chloride (CAS No. 68978-27-8): Properties, Applications, and Industry Insights
4-Methoxy-2-methylbenzene-1-sulfonyl chloride (CAS No. 68978-27-8) is a specialized sulfonyl chloride derivative widely utilized in organic synthesis and pharmaceutical intermediates. This compound, characterized by its methoxy and methyl functional groups, plays a pivotal role in modern chemical research. With increasing interest in high-purity reagents and custom synthesis, this substance has garnered attention for its versatility in constructing complex molecular frameworks.
The structural uniqueness of 4-methoxy-2-methylbenzene-1-sulfonyl chloride lies in its electron-donating substituents, which influence its reactivity in nucleophilic substitution reactions. Researchers frequently search for "sulfonation reaction optimization" and "aryl sulfonyl chloride stability" – topics directly relevant to handling this compound. Recent studies highlight its advantages in peptide coupling and as a protecting group reagent, aligning with the growing demand for green chemistry solutions in API manufacturing.
From a technical perspective, 68978-27-8 demonstrates remarkable stability under controlled conditions, though proper storage at 2-8°C is recommended. Analytical data shows >98% purity in commercial samples, meeting stringent requirements for pharmaceutical-grade intermediates. The compound's molecular weight (220.69 g/mol) and solubility in organic solvents make it particularly valuable for high-throughput screening applications.
Industry trends reveal rising queries about "scalable sulfonyl chloride synthesis" and "alternative activating reagents," reflecting the compound's importance in process chemistry. Compared to similar derivatives, 4-methoxy-2-methylbenzene-1-sulfonyl chloride offers superior regioselectivity in certain transformations, as documented in recent ACS publications. Its application in material science, particularly for polymeric catalysts, has expanded significantly since 2020.
Quality control protocols for CAS 68978-27-8 emphasize HPLC analysis and moisture-sensitive handling, addressing common concerns about reagent degradation. The compound's spectroscopic fingerprint (characteristic IR absorption at 1360 cm-1 for S=O stretch) serves as a key identifier. Manufacturers now highlight batch-to-batch consistency in response to customer demands for reproducible results in multi-step syntheses.
Emerging applications in agrochemical research and electronic materials have created new market opportunities for this sulfonyl chloride. Patent analysis shows a 40% increase in filings referencing methoxy-methyl substituted sulfonyl compounds since 2018. Environmental considerations have driven innovation in waste minimization strategies during its production, addressing the "sustainable chemical synthesis" trend dominating industry discussions.
For laboratory handling, standard operating procedures recommend using anhydrous conditions and inert atmosphere techniques when working with 4-methoxy-2-methylbenzene-1-sulfonyl chloride. The compound's reactivity profile makes it particularly useful for introducing sulfonyl groups in sterically hindered systems, a frequent challenge in medicinal chemistry projects targeting GPCR modulators.
Recent advancements in continuous flow chemistry have demonstrated improved safety profiles for reactions involving this reagent. The scientific community actively discusses "sulfonyl chloride alternatives" and "energy-efficient activation methods" in online forums, indicating evolving best practices. Technical bulletins consistently emphasize the importance of proper quenching protocols for reaction mixtures containing 68978-27-8.
The global market for functionalized sulfonyl chlorides is projected to grow at 6.2% CAGR through 2028, with 4-methoxy-2-methylbenzene-1-sulfonyl chloride representing a significant segment. Quality certifications like ISO 9001 and REACH compliance have become critical purchasing factors, reflecting heightened focus on supply chain transparency in fine chemicals.
In analytical applications, this compound serves as a valuable derivatization agent for HPLC-MS analysis of phenolic compounds. Method development papers frequently cite its advantages in achieving baseline separation of complex mixtures. The electron-rich aromatic system contributes to enhanced UV detection sensitivity at 254 nm, a feature exploited in modern quality control workflows.
Future research directions may explore the compound's potential in bioconjugation chemistry and covalent inhibitor design, areas experiencing rapid growth in drug discovery. As synthetic methodologies advance, 68978-27-8 continues to demonstrate unexpected utility in transition-metal catalyzed reactions, particularly those involving C-S bond formation under mild conditions.
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